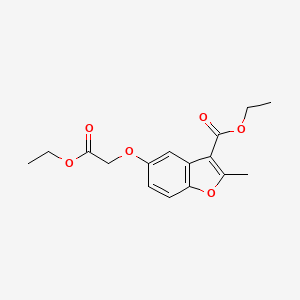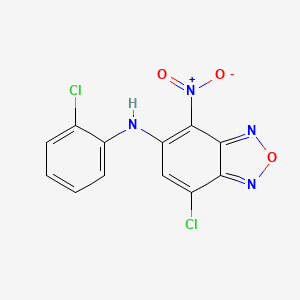![molecular formula C15H16FN3O2S B11650305 N-(3-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650305.png)
N-(3-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, a dihydropyrimidinyl moiety, and a sulfanylacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the Propyl Group: Alkylation of the dihydropyrimidinone core with a suitable propylating agent.
Attachment of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the Sulfanylacetamide Linkage: This can be achieved by reacting the intermediate with a thiol and an acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- N-(3-CHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N-(3-FLUOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and biological activity
Properties
Molecular Formula |
C15H16FN3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-4-11-8-13(20)19-15(18-11)22-9-14(21)17-12-6-3-5-10(16)7-12/h3,5-8H,2,4,9H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
IWVHRKMNASTTJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11650222.png)
![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)

![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11650247.png)
![5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
![(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650274.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11650278.png)

![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B11650286.png)
![cyclohexyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11650287.png)

![Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11650294.png)

